(R)-3-AMINO-3-(4-hydroxyphenyl)propanoic acid hydrochloride
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Overview
Description
®-3-AMINO-3-(4-hydroxyphenyl)propanoic acid hydrochloride is a chiral amino acid derivative with a hydroxyl group on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-AMINO-3-(4-hydroxyphenyl)propanoic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis often begins with commercially available starting materials such as 4-hydroxybenzaldehyde.
Aldol Condensation: The initial step involves an aldol condensation reaction to form the intermediate compound.
Reduction: The intermediate is then reduced to form the corresponding alcohol.
Amination: The alcohol is subjected to amination to introduce the amino group.
Resolution: The racemic mixture is resolved to obtain the ®-enantiomer.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt form.
Industrial Production Methods
Industrial production methods for ®-3-AMINO-3-(4-hydroxyphenyl)propanoic acid hydrochloride may involve biocatalytic processes using enzymes or microorganisms to achieve high enantioselectivity and yield. These methods are often preferred due to their environmental friendliness and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group on the phenyl ring can undergo oxidation to form quinone derivatives.
Reduction: The amino group can be reduced to form the corresponding amine.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium dichromate or other oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Various nucleophiles such as halides or amines.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, ®-3-AMINO-3-(4-hydroxyphenyl)propanoic acid hydrochloride is used as a chiral building block for the synthesis of complex molecules. It is also employed in the study of reaction mechanisms and stereochemistry.
Biology
In biological research, this compound is used to study enzyme-substrate interactions and protein-ligand binding. It serves as a model compound for understanding the behavior of amino acids in biological systems.
Medicine
It is investigated for its therapeutic properties, including its role as an antioxidant and its potential anticancer activity .
Industry
In the industrial sector, this compound is used in the production of pharmaceuticals and fine chemicals. Its chiral nature makes it valuable for the synthesis of enantiomerically pure compounds.
Mechanism of Action
The mechanism of action of ®-3-AMINO-3-(4-hydroxyphenyl)propanoic acid hydrochloride involves its interaction with specific molecular targets. It can act as an antioxidant by scavenging reactive oxygen species (ROS) and reducing oxidative stress. Additionally, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
3-(4-Hydroxyphenyl)propanoic acid: Lacks the amino group, making it less versatile in certain applications.
4-Hydroxyphenylglycine: Contains a glycine moiety instead of the propanoic acid chain, leading to different biological activities.
Uniqueness
®-3-AMINO-3-(4-hydroxyphenyl)propanoic acid hydrochloride is unique due to its chiral nature and the presence of both amino and hydroxyl functional groups. This combination allows it to participate in a wide range of chemical reactions and biological interactions, making it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C9H12ClNO3 |
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Molecular Weight |
217.65 g/mol |
IUPAC Name |
(3R)-3-amino-3-(4-hydroxyphenyl)propanoic acid;hydrochloride |
InChI |
InChI=1S/C9H11NO3.ClH/c10-8(5-9(12)13)6-1-3-7(11)4-2-6;/h1-4,8,11H,5,10H2,(H,12,13);1H/t8-;/m1./s1 |
InChI Key |
POEPPQOTSQHBEI-DDWIOCJRSA-N |
Isomeric SMILES |
C1=CC(=CC=C1[C@@H](CC(=O)O)N)O.Cl |
Canonical SMILES |
C1=CC(=CC=C1C(CC(=O)O)N)O.Cl |
Origin of Product |
United States |
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